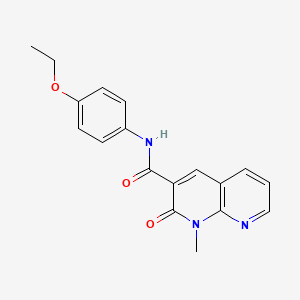

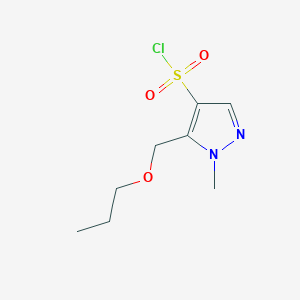

![molecular formula C22H21F3N2O3 B2521657 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide CAS No. 921524-68-7](/img/structure/B2521657.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, has been achieved through a multi-step process starting from o-phenylenediamine. This process involves the formation of an N-alkylated benzimidazole 2-carboxaldehyde, which is then used to synthesize the desired heterocyclic hybrids in good to excellent yields . Similarly, the synthesis of N-benzylcarboxamide derivatives of bicyclic compounds related to the target molecule has been reported, where cyclization of N-benzyl-2-chloro-N-(hydroxyalkyl)-nicotinamides leads to the formation of the bicyclic oxazepinones .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been studied using X-ray diffraction and Density Functional Theory (DFT) calculations. The charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were illustrated using molecular electrostatic potential (MEP) maps. The frontier molecular orbitals of these compounds were also discussed, providing insights into their electronic properties .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been explored to some extent. For instance, the presence of atropisomerism due to steric hindrance and restricted rotation of the carboxamide moiety has been observed in related compounds, which significantly affects biological activity, as demonstrated by the NK1-antagonistic activity of a synthesized atropisomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been investigated, including their nonlinear optical (NLO) properties. Computational hyperpolarizability studies indicated that one of the synthesized compounds is a promising candidate for NLO applications . Additionally, the solid-state structures of related antipyrine derivatives have been analyzed through Hirshfeld surface analysis, revealing that the molecular sheets are primarily formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions .

Case Studies and Biological Evaluation

Although the provided papers do not directly discuss case studies involving the specific compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide", they do provide insights into the biological evaluation of structurally related compounds. For example, the NK1-antagonistic activity of axially chiral N-benzylcarboxamide derivatives has been assessed, with one compound showing excellent activity with an IC50 value of 0.47 nM, which is about 200-fold more potent than its enantiomer . This highlights the importance of stereochemistry in the biological activity of these compounds. Additionally, SAR studies of benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors have been reported, with one compound demonstrating a dose-dependent decrease in the plasma desaturation index in mice .

Aplicaciones Científicas De Investigación

Design and Synthesis for Antibacterial Agents

Research involving the synthesis of novel analogs with complex structures, such as those incorporating the benzoxazepine core, often targets the development of new antibacterial agents. Compounds with similar structural motifs have been designed and synthesized, showing promising antibacterial activity against various bacteria strains. For example, novel Schiff bases derived from benzothiazole nucleus displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Heterocyclic Hybrids in Drug Development

The synthesis of heterocyclic hybrids incorporating elements like benzimidazole tethered to oxazepine structures has been explored for their potential applications in drug development. These compounds have been evaluated for various biological activities, including their potential as nonlinear optical (NLO) materials due to their interesting electronic properties (Almansour et al., 2016).

Novel Methodologies in Synthetic Chemistry

Research also focuses on developing novel synthetic methodologies that allow for the construction of complex molecules, including those with benzoxazepine structures. For instance, studies on the synthesis and oxidation of tetrahydrobenzofurans explore new reactions and provide insights into mechanisms that could be applicable to a wide range of synthetic targets, potentially including the synthesis of compounds like the one you're interested in (Levai et al., 2002).

Advanced Materials and Molecular Electronics

Compounds with complex heterocyclic structures are also of interest in the development of advanced materials and molecular electronics. The investigation into their electrochemical behaviors and the synthesis of novel monomers for high-performance thermosets illustrates the broad range of applications that such molecules can have, from materials science to sensor technologies (Agag & Takeichi, 2003).

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O3/c1-4-10-27-17-9-8-16(12-18(17)30-13-21(2,3)20(27)29)26-19(28)14-6-5-7-15(11-14)22(23,24)25/h4-9,11-12H,1,10,13H2,2-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTOLXSSJSMPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

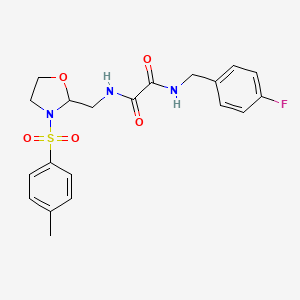

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)

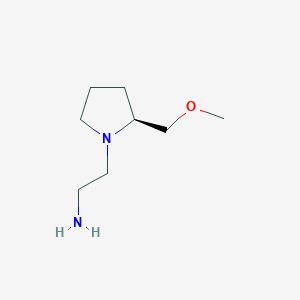

![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)

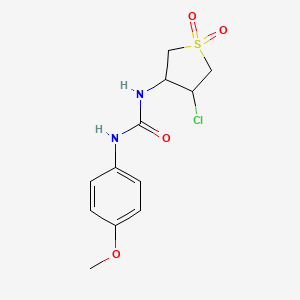

![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2521593.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)